(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
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Overview
Description
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound with a unique structure that combines a benzofuran core with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the phenylprop-2-en-1-ylidene group through a series of condensation reactions. The final step involves the addition of the methanesulfonate group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl acetate
- (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl chloride
Uniqueness
Compared to similar compounds, (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which can enhance its solubility and reactivity. This makes it particularly useful in various chemical and biological applications.
Biological Activity
The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound features a benzofuran moiety , which is known for its diverse biological properties. The presence of an enone structure (3-oxo) and a methanesulfonate group enhances its chemical reactivity and potential interactions with biological targets.
Biological Activity Overview
Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit various biological activities, including:
- Antioxidant properties
- Anti-inflammatory effects
- Anticancer activity
These activities can be attributed to the unique combination of functional groups present in the compound's structure.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds helps to elucidate the potential biological activity of the target compound. The following table summarizes key features and activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzofuran Derivatives | Contains benzofuran ring | Antioxidant, anti-inflammatory |
Phenylpropanoid Compounds | Similar enone structure | Anticancer properties |
Dimethyl Esters | Ester functionality | Potential drug candidates |
This comparison highlights that while many compounds exhibit similar functionalities, the unique combination of structural elements in this specific compound may confer distinct properties and activities.
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds with benzofuran structures often demonstrate significant antioxidant activity. For instance, a study showed that benzofuran derivatives could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : A related study explored the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may possess comparable effects .
- Anticancer Potential : Preliminary bioassay results indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its antioxidant and anti-inflammatory effects.
- Cell Signaling Pathways : It is hypothesized that the compound interacts with key signaling pathways involved in apoptosis and inflammation, potentially influencing gene expression related to these processes.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S/c1-24(20,21)23-14-10-11-15-17(12-14)22-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKOIOPUDUDOFR-FJGPGAONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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